trichlorochromium-51
Description
Trichlorochromium-51 (CrCl₃ containing the radioactive isotope chromium-51, denoted as $^{51}\text{CrCl}_3$) is a coordination compound where chromium in the +3 oxidation state is bound to three chloride ligands. Chromium-51 is a β-emitting radioisotope with a half-life of 27.7 days, making it valuable in radiochemical studies and medical applications, such as tracing metabolic pathways or labeling red blood cells .
Synthesis:
The compound is typically synthesized by reacting chromium-51 oxide ($^{51}\text{CrO}_3$) with hydrochloric acid under controlled conditions, followed by purification via solvent extraction or ion-exchange chromatography . Isotopic enrichment ensures minimal contamination from stable chromium isotopes.
Properties
IUPAC Name |
trichloro(51Cr)chromium-51 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3/i;;;1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDMMVNRMROPK-XDETZXHVSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
Cl[51Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167477 | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16284-59-6 | |
| Record name | Chromic chloride Cr 51 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
trichlorochromium-51 is typically produced by neutron bombardment of enriched chromium-50. This process involves irradiating chromium-50 with neutrons, resulting in the formation of chromium-51. The irradiated target material is then processed to obtain chromic chloride cr-51 .
Industrial Production Methods
In industrial settings, chromic chloride cr-51 is prepared as a sterile solution of radioactive chromium processed in the form of sodium chromate in water for injection. Sodium chloride may be added to make the solution isotonic. The specific activity of the compound is maintained at a high level to ensure its effectiveness for diagnostic purposes .
Chemical Reactions Analysis
Types of Reactions
trichlorochromium-51 undergoes various types of chemical reactions, including:
Oxidation: Chromium in chromic chloride can be oxidized to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Chromic chloride can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with chromic chloride cr-51 include hydrochloric acid, zinc, and other reducing agents. The reaction conditions often involve aqueous solutions and controlled temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving chromic chloride cr-51 depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield chromium(II) chloride, while oxidation reactions can produce chromium(VI) compounds .
Scientific Research Applications
trichlorochromium-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in studies of cellular uptake and distribution of chromium in biological systems.
Medicine: Utilized in diagnostic procedures to measure glomerular filtration rate and red blood cell volume or mass.
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
trichlorochromium-51 exerts its effects primarily through its radioactive properties. The compound binds to the globin moiety of hemoglobin, allowing it to be used as a tracer in various diagnostic procedures. The radioactive decay of chromium-51 emits gamma rays, which can be detected and measured to provide valuable information about the biological processes being studied .
Comparison with Similar Compounds
Properties :
- Molecular Formula : $^{51}\text{CrCl}_3$
- Radioactivity : β-emitter (Emax = 0.32 MeV)
- Solubility : Moderately soluble in water, forms complexes in acidic media.
- Applications : Used as a radioactive tracer in environmental studies, corrosion monitoring, and hematology .
Comparison with Similar Compounds
Structural and Isotopic Analogs
Trichlorochromium-52 (Stable Isotope Analog)
Molecular Formula : $^{52}\text{CrCl}_3$
Key Differences :
Trichlorovanadium (VCl₃)
Molecular Formula : VCl₃
Key Differences :
- Reactivity : VCl₃ hydrolyzes rapidly in water, forming vanadyl species, while $^{51}\text{CrCl}_3$ remains stable in acidic conditions.
- Electronic Structure : Vanadium(III) has a d² configuration, leading to distinct redox behavior compared to chromium(III) (d³) .
Functional Analogs
Sodium Chromate-51 ($^{51}\text{Na}2\text{CrO}4$)
Molecular Formula : $^{51}\text{Na}2\text{CrO}4$
Key Differences :
- Chemical Behavior : Chromate (CrO₄²⁻) is a strong oxidizer, whereas $^{51}\text{CrCl}_3$ acts as a Lewis acid.
Data Tables
Table 1: Comparative Properties of Trichlorochromium-51 and Structural Analogs
Table 2: Functional Comparison with Sodium Chromate-51
Research Findings and Challenges
- Analytical Challenges : Differentiating $^{51}\text{CrCl}_3$ from stable analogs requires gamma spectroscopy, whereas VCl₃ is identified via UV-Vis spectroscopy due to its distinct d-d transitions .
- Safety : $^{51}\text{CrCl}_3$ mandates stringent radiation safety protocols, while VCl₃ requires inert-atmosphere handling to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
